methyl 2-fluoro-5-methylpyridine-4-carboxylate
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Overview
Description
Methyl 2-fluoro-5-methylpyridine-4-carboxylate is an organic compound belonging to the class of pyridine derivatives This compound features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-fluoro-5-methylpyridine-4-carboxylate typically begins with commercially available 2-fluoro-5-methylpyridine.
Esterification: The carboxylation of 2-fluoro-5-methylpyridine can be achieved through a Friedel-Crafts acylation reaction using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-fluoro-5-methylpyridine-4-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidation can yield pyridine carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can produce alcohols or other reduced forms of the compound.
Hydrolysis Products: Hydrolysis typically results in the formation of 2-fluoro-5-methylpyridine-4-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 2-fluoro-5-methylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties can be exploited in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 2-fluoro-5-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In chemical reactions, the fluorine atom can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-methylpyridine-4-carboxylate
- Methyl 2-bromo-5-methylpyridine-4-carboxylate
- Methyl 2-iodo-5-methylpyridine-4-carboxylate
Uniqueness
Methyl 2-fluoro-5-methylpyridine-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1227516-39-3 |
---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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